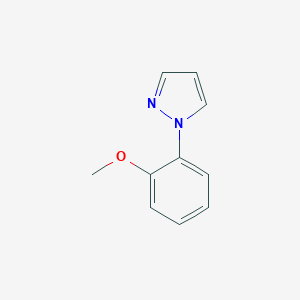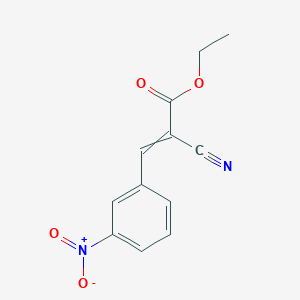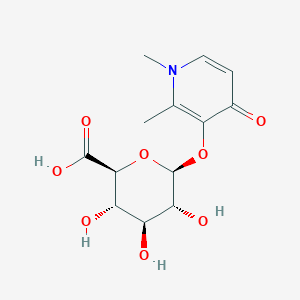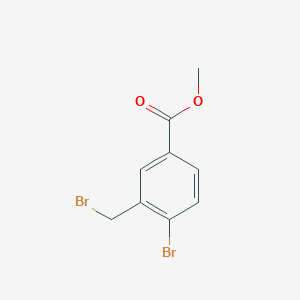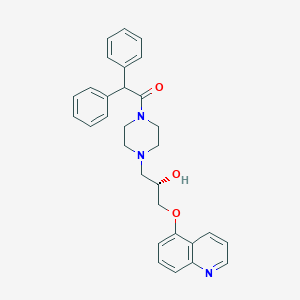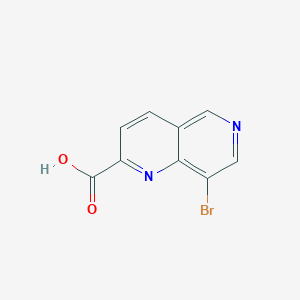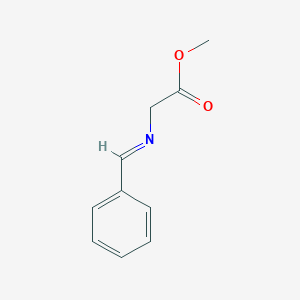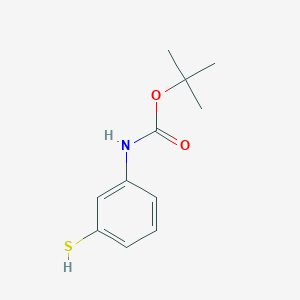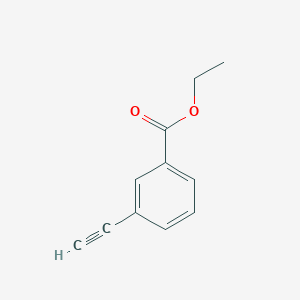![molecular formula C17H19NO2 B186007 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide CAS No. 69343-37-9](/img/structure/B186007.png)
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide, also known as EMB, is a synthetic compound that has been extensively studied for its potential biomedical applications. EMB belongs to the class of benzamides, which are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in inflammation and cell proliferation. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. Inflammation is a common feature of many diseases, and 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide can be easily synthesized using simple and inexpensive reagents, and it can be purified to high purity using standard techniques such as recrystallization or column chromatography. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide also has low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for the research on 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide, including the development of more potent and selective analogs, the elucidation of its molecular targets and mechanism of action, and the evaluation of its therapeutic potential in animal models and clinical trials. The development of more potent and selective analogs of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide could lead to the discovery of new drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. The elucidation of the molecular targets and mechanism of action of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide could provide insights into the biological pathways involved in these diseases. The evaluation of the therapeutic potential of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide in animal models and clinical trials could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide involves the reaction of 2-ethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography. The yield of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
Número CAS |
69343-37-9 |
|---|---|
Nombre del producto |
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-20-16-7-5-4-6-15(16)17(19)18-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clave InChI |
MRMRZCUMKKNWSW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C |
Sinónimos |
RG 4 RG-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



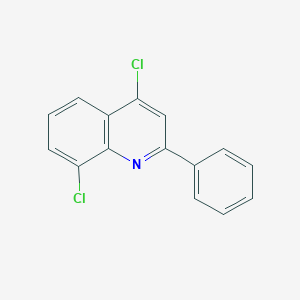
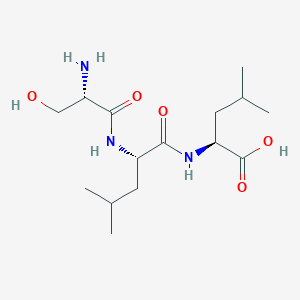
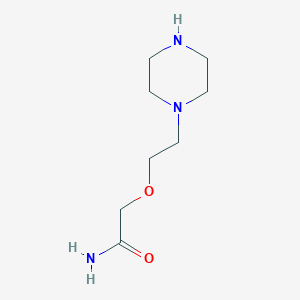
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
